Cas no 2680753-53-9 (5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid)

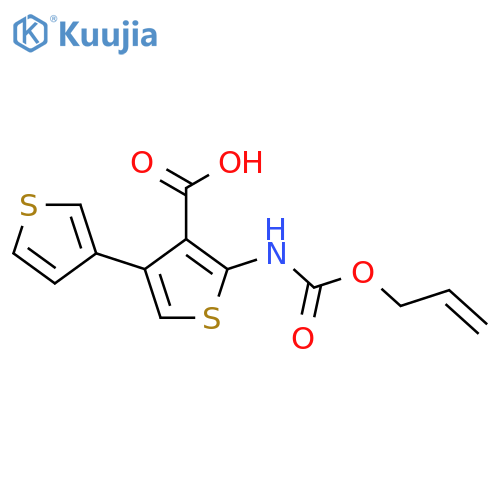

2680753-53-9 structure

商品名:5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid

5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680753-53-9

- 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid

- EN300-28291964

- 5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid

-

- インチ: 1S/C13H11NO4S2/c1-2-4-18-13(17)14-11-10(12(15)16)9(7-20-11)8-3-5-19-6-8/h2-3,5-7H,1,4H2,(H,14,17)(H,15,16)

- InChIKey: PSCOXNLUHLUZQU-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2=CSC=C2)C(C(=O)O)=C1NC(=O)OCC=C

計算された属性

- せいみつぶんしりょう: 309.01295018g/mol

- どういたいしつりょう: 309.01295018g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 132Ų

5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28291964-1.0g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28291964-5g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 5g |

$1572.0 | 2023-09-08 | ||

| Enamine | EN300-28291964-0.1g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28291964-10.0g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28291964-0.05g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28291964-2.5g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28291964-0.5g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28291964-0.25g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28291964-5.0g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28291964-10g |

5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |

2680753-53-9 | 10g |

$2331.0 | 2023-09-08 |

5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

2680753-53-9 (5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量